molecular formula C13H8ClIN2 B6302670 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine CAS No. 1628909-24-9

2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B6302670
CAS No.: 1628909-24-9
M. Wt: 354.57 g/mol
InChI Key: PAJUGVYKHDMQCN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorophenyl group at the second position and an iodine atom at the third position of the imidazo[1,2-a]pyridine ring system. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminopyridine and 4-chlorobenzaldehyde.

    Formation of Imidazo[1,2-a]pyridine Core: The initial step involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the imidazo[1,2-a]pyridine core.

    Iodination: The final step involves the iodination of the imidazo[1,2-a]pyridine core using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the third position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts. Conditions typically involve heating in the presence of a base, such as potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include 2-(4-chlorophenyl)-3-substituted imidazo[1,2-a]pyridines.

    Oxidation Reactions: Products include oxo derivatives of the original compound.

    Reduction Reactions: Products include deiodinated imidazo[1,2-a]pyridines.

Scientific Research Applications

2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Studies: The compound is employed in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Lacks the iodine atom at the third position.

    3-Iodoimidazo[1,2-a]pyridine: Lacks the chlorophenyl group at the second position.

    2-Phenyl-3-iodoimidazo[1,2-a]pyridine: Lacks the chlorine atom on the phenyl ring.

Uniqueness

2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of both the chlorophenyl group and the iodine atom, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile scaffold in drug discovery and other scientific applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJUGVYKHDMQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)I)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine
Reactant of Route 2
2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine

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